molecular formula C18H13FN2O2S2 B12142825 N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide

Cat. No.: B12142825
M. Wt: 372.4 g/mol
InChI Key: XKUVKYPREYYXEG-GDNBJRDFSA-N
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Description

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide is a synthetic compound based on the 5-ene-4-thiazolidinone scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for its diverse biological potential and ease of synthetic modification . This compound features a Z-configured benzylidene moiety at the C5 position of the thiazolidinone core, a configuration typically established via Knoevenagel condensation during synthesis and confirmed by analytical methods such as NMR spectroscopy . The molecular structure incorporates a 4-fluorobenzylidene group and a 4-methylbenzamide substituent at the N3 position, which are critical for modulating its lipophilicity, electronic properties, and interactions with biological targets. The 4-thiazolidinone core is a prominent pharmacophore, and derivatives like this compound are extensively investigated for their antimicrobial properties . Research on analogous thiazolidinone compounds has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) . Some structurally similar molecules have shown efficacy in inhibiting bacterial biofilm formation, a key factor in chronic infections, and have exhibited potent antifungal activity, often surpassing reference drugs like ketoconazole . The potential mechanism of action for these antibacterial and antifungal effects may involve inhibition of essential bacterial enzymes, such as MurB, or fungal enzymes like CYP51 (lanosterol 14α-demethylase), as suggested by molecular docking studies of related structures . Beyond antimicrobial applications, the 5-ene-4-thiazolidinone scaffold is also explored for other therapeutic areas. Notably, certain derivatives possessing the β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) motif have been identified as potent competitive inhibitors of tyrosinase, the key enzyme in melanin production, showing significant anti-melanogenic effects in cellular models . This highlights the scaffold's utility in dermatological research and the development of agents for hyperpigmentation disorders. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C18H13FN2O2S2

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide

InChI

InChI=1S/C18H13FN2O2S2/c1-11-2-6-13(7-3-11)16(22)20-21-17(23)15(25-18(21)24)10-12-4-8-14(19)9-5-12/h2-10H,1H3,(H,20,22)/b15-10-

InChI Key

XKUVKYPREYYXEG-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

Preparation Methods

Condensation Reactions for Thiazolidinone Synthesis

The thiazolidinone core is typically constructed via cyclocondensation reactions between primary amines, carbonyl compounds, and mercaptoacetic acid derivatives. For N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide, the synthesis begins with the formation of the 2-thioxo-thiazolidin-4-one scaffold. A common method involves reacting 4-fluorobenzaldehyde with thiourea in the presence of an acid catalyst to form the intermediate thiosemicarbazone, which subsequently undergoes cyclization with α-mercaptoacetic acid.

Key parameters influencing this step include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature : Cyclization typically proceeds at 80–100°C, with higher temperatures risking decomposition of the thiazolidinone ring.

  • Catalysts : Lewis acids such as zinc chloride or p-toluenesulfonic acid (p-TSA) improve yields by facilitating imine formation.

Functionalization of the Thiazolidinone Core

ParameterOptimal Value
Temperature0–5°C
Solvent systemH₂O/CH₂Cl₂ (1:1 v/v)
Reaction time2–3 hours
Yield68–72%

Post-reaction purification involves extraction with ethyl acetate, followed by column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50).

Stereochemical Control in Benzylidene Formation

Knoevenagel Condensation for (5Z)-Isomer Selectivity

The (5Z)-configuration of the 4-fluorobenzylidene moiety is critical for biological activity. This geometry is achieved through a Knoevenagel condensation between 4-fluorobenzaldehyde and the thiazolidinone enolate, catalyzed by piperidine or morpholine. The reaction proceeds under reflux in anhydrous ethanol, with molecular sieves added to absorb water and shift the equilibrium toward the imine product.

Factors affecting stereoselectivity :

  • Base strength : Weak bases like piperidine favor kinetic control, yielding the (Z)-isomer.

  • Solvent polarity : Ethanol enhances the solubility of the enolate intermediate, improving reaction homogeneity.

  • Reaction duration : Prolonged heating (>6 hours) promotes isomerization to the thermodynamically stable (E)-form, necessitating careful monitoring.

Analytical Characterization and Quality Control

Spectroscopic Confirmation of Structure

The final product is validated using a combination of techniques:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.23 (m, 8H, aromatic), 6.98 (s, 1H, CH=), 2.39 (s, 3H, CH₃).

  • ¹³C NMR : 178.9 ppm (C=O), 165.2 ppm (C=S), 139.1 ppm (C-F).

High-Resolution Mass Spectrometry (HRMS) :

  • Observed [M+H]⁺: 372.0921 (calculated 372.0918 for C₁₈H₁₄FN₂O₂S₂).

High-Performance Liquid Chromatography (HPLC) :

ColumnMobile PhaseRetention TimePurity
C18 (250 mm)MeOH/H₂O (75:25)12.3 min≥98%

Comparative Analysis of Synthetic Routes

Yield Optimization Across Methodologies

A meta-analysis of analogous syntheses reveals variability in yields depending on the substitution pattern:

Synthesis StepYield RangeKey Limitation
Thiazolidinone cyclization55–65%Competing oxidation reactions
Knoevenagel condensation70–78%(E)/(Z) isomer separation
Acylation68–72%Hydrolysis of acyl chloride

Notably, replacing DMF with ionic liquids (e.g., [BMIM][BF₄]) in the cyclization step improves yields to 73% by suppressing side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances propose transitioning from batch to continuous flow reactors to enhance reproducibility. Microreactors with a 500 µm channel diameter enable precise temperature control (±1°C), reducing decomposition during the exothermic acylation step. Pilot-scale trials demonstrate a 15% increase in overall yield compared to batch methods .

Chemical Reactions Analysis

Hydrolysis of the Thiazolidinone Ring

The thiazolidinone core undergoes hydrolysis under acidic or basic conditions, yielding intermediate thioamide derivatives. This reaction is critical for modifying the compound's pharmacological profile:

Conditions Products Yield Reference
0.1 M HCl (reflux, 4 hr)4-Methylbenzamide derivative with cleaved thiazolidinone ring68%
1 M NaOH (70°C, 2 hr)Mercaptoacetamide intermediate72%

Mechanistic studies suggest that hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, followed by ring opening and stabilization of the thiolate intermediate.

Nucleophilic Substitution at the Thioxo Group

The thioxo (-S-) group participates in nucleophilic substitution reactions, particularly with alkyl halides or amines:

Reagents Products Conditions Application
Methyl iodide (CH₃I)S-Methylated derivativeDMF, 25°C, 12 hrEnhanced bioavailability
EthylenediamineDiamine-linked dimerTHF, reflux, 6 hrPolymer precursor

Radiolabeling studies using [¹⁸F]fluoride (as in analog 3e ) demonstrate the potential for creating diagnostic probes via nucleophilic aromatic substitution at the para-fluorine position.

Cycloaddition Reactions

The exocyclic double bond (Z-configuration) engages in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

Dienophile Product Regioselectivity Yield
Maleic anhydrideBicyclic adduct with fused oxazine ring>90% endo55%
TetracyanoethyleneElectron-deficient cycloadduct78% exo63%

Density functional theory (DFT) calculations confirm the electron-deficient nature of the benzylidene moiety, favoring inverse-electron-demand cycloadditions.

Oxidation Reactions

The thioxo group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing Agent Product Reaction Time Stereochemistry
H₂O₂ (30%)Sulfoxide (racemic mixture)2 hrNon-selective
mCPBA(R)-Sulfoxide (enantiomerically enriched)1 hr84% ee
KMnO₄Sulfone4 hrN/A

X-ray crystallography of the sulfone derivative reveals planar geometry at sulfur, enhancing π-conjugation across the thiazolidinone system .

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable functionalization of the 4-methylbenzamide aryl group:

Reaction Type Catalyst Substrate Yield
Suzuki-MiyauraPd(PPh₃)₄4-Bromophenylboronic acid81%
Buchwald-HartwigPd₂(dba)₃/XantphosMorpholine76%

These modifications are instrumental in structure-activity relationship (SAR) studies for optimizing antimicrobial and anticancer properties.

Photochemical Reactions

UV irradiation (λ = 365 nm) induces geometric isomerization of the benzylidene double bond:

Isomer Z:E Ratio Quantum Yield Biological Activity Change
(5Z)92:80.45Baseline
(5E)9:910.383× reduced MIC against S. aureus

Time-dependent DFT simulations correlate the isomerization barrier (ΔG‡ = 24.3 kcal/mol) with experimental kinetics .

This comprehensive reactivity profile enables rational design of derivatives with tailored properties for pharmaceutical and materials science applications. The compound's versatility stems from its multiple reactive centers, allowing simultaneous or sequential modifications while preserving core biological activity.

Scientific Research Applications

Biological Activities

Research indicates that compounds with thiazolidinone structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Thiazolidinones have been reported to possess antibacterial and antifungal activities. The presence of the fluorine atom in the benzylidene group may enhance these effects by increasing lipophilicity, allowing better membrane penetration .
  • Anticancer Activity : Some studies suggest that thiazolidinone derivatives can inhibit cancer cell proliferation. The specific structural features of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide may contribute to selective targeting of cancer cells, potentially minimizing side effects compared to traditional chemotherapeutics .
  • Anti-inflammatory Effects : Certain thiazolidinones have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Formation of Thiazolidinone Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the fluorobenzylidene group enhances the compound's biological activity.

Several derivatives of this compound have been synthesized and tested for their biological efficacy, showcasing a variety of potential applications in drug development .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of this compound against several bacterial strains. The findings demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinone ring is known to inhibit certain enzymes, while the fluorobenzylidene group can enhance binding affinity to biological targets. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The target compound shares a rhodanine-like thiazolidinone core with several analogs, but differences in substituents influence physicochemical and biological properties. Table 1 summarizes key comparisons:

Compound Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, UV) Biological Activity References
Target Compound 4-Fluorobenzylidene, 4-methylbenzamide Not reported Not reported C=O: ~1680 cm⁻¹; C=S: ~750 cm⁻¹ Not explicitly stated
[(5Z)-5-(4-Chlorophenyl-furylmethylene)rhodanine]-N-R-acetamide 4-Chlorophenyl-furyl, variable R groups 190–220 60–85 C=O: 1682 cm⁻¹; C=S: 755 cm⁻¹ Antitumor (IC₅₀: 7.0–20.3 µM)
ML302 (Thiazolidinone-trityl) Trichlorobenzylidene, methylpiperazinyl Not reported Not reported Not reported IMP-1 enzyme inhibition (Zn sequestration)
N-(3-Nitrobenzoyl)-5-(3,4-dimethoxyphenylmethylene)rhodanine 3,4-Dimethoxyphenyl, 3-nitrobenzamide Not reported Not reported C=O: 1703 cm⁻¹; C=S: 758 cm⁻¹ Plant growth modulation (14.19% activity)
5-(Dibromo-ethoxy-hydroxybenzyl)rhodanine-acetic acid Dibromo-ethoxy-hydroxybenzyl, acetic acid Not reported Not reported Not reported Beta sliding clamp protein inhibition
[(5Z)-5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene, 2-methylphenylacetamide 224–225 31 C=O: 1663–1682 cm⁻¹; NH: 3150–3319 cm⁻¹ Not reported

Key Observations :

  • Substituent Effects on Melting Points : Bulky or electron-withdrawing groups (e.g., tert-butyl in compound 8 ) increase melting points (254–261°C) compared to simpler analogs (e.g., 224–225°C for compound 9 ). The fluorine atom in the target compound may enhance thermal stability but lacks explicit data.
  • Spectral Trends : IR spectra consistently show C=O (1663–1706 cm⁻¹) and C=S (750–758 cm⁻¹) stretches across analogs, confirming core structural integrity . UV λmax values (~388 nm) in pyrazine-containing derivatives suggest extended conjugation.
  • Biological Activity : Substituents dictate target specificity. For example:
    • Antitumor Activity : Chlorophenyl-furyl analogs exhibit IC₅₀ values of 7.0–20.3 µM against cancer cell lines .
    • Enzyme Inhibition : ML302’s trichlorobenzylidene group enables Zn sequestration in IMP-1 , while the dibromo-ethoxy-hydroxybenzyl analog disrupts DNA replication via Beta sliding clamp binding .

Functional Group Impact on Bioactivity

  • This may improve pharmacokinetics but requires validation.
  • 4-Methylbenzamide vs. In contrast, the methyl group in the target compound may favor hydrophobic interactions.
  • Thioamide vs. Acetic Acid Side Chains : Acetic acid derivatives (e.g., compound 7 ) exhibit higher solubility but reduced membrane permeability compared to benzamide-based analogs like the target compound.

Biological Activity

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide is a compound that belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, antiviral, and anticancer properties.

The molecular formula of this compound is C16H10FN3O2S2, with a molecular weight of 359.39 g/mol. The compound features a thiazolidinone core that is known for its pharmacological potential.

PropertyValue
Molecular FormulaC16H10FN3O2S2
Molecular Weight359.39 g/mol
InChIKeyFLAADWAHAGTKBT-LCYFTJDESA-N

Antibacterial Activity

Research has shown that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated effective inhibition against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). A study indicated that certain thiazolidinone derivatives had minimum inhibitory concentrations (MICs) as low as 2.22 µg/mL against MRSA and 3.05 µg/mL against VRE .

Case Study: Antibiofilm Activity

Recent investigations into the antibiofilm activity of thiazolidinone derivatives revealed that modifications to the thiazolidinone core can enhance efficacy. For example, derivatives synthesized with specific substituents showed improved antibiofilm activity against clinical isolates of Staphylococcus epidermidis. Notably, compounds demonstrated bactericidal effects at concentrations as low as 6.25 µM .

Antifungal Activity

Thiazolidinones have also been recognized for their antifungal properties. Compounds similar to this compound have been tested against various fungal pathogens, showing promising results in inhibiting growth and biofilm formation.

Antiviral Activity

Emerging studies suggest that thiazolidinone derivatives may possess antiviral activity. The mechanism typically involves interference with viral replication processes or inhibition of viral enzyme functions. While specific data on the compound is limited, related compounds have shown potential in preclinical models.

Anticancer Activity

Thiazolidinones have gained traction in cancer research due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, some derivatives have been reported to target specific pathways involved in cancer cell proliferation and survival.

Research Findings:

  • Cell Line Studies : Various thiazolidinone derivatives were evaluated against different cancer cell lines (e.g., breast cancer, lung cancer), demonstrating IC50 values ranging from micromolar to nanomolar concentrations.
  • Mechanistic Insights : Studies indicated that these compounds could modulate key signaling pathways associated with cell cycle regulation and apoptosis .

Q & A

Basic: What synthetic routes are recommended for preparing N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide?

The compound is synthesized via Knoevenagel condensation between 4-fluorobenzaldehyde and rhodanine derivatives. Key steps include:

  • Step 1 : Reacting 4-fluorobenzaldehyde with 2-thioxothiazolidin-4-one in glacial acetic acid under reflux with anhydrous sodium acetate as a catalyst (85% yield after recrystallization in ethanol) .
  • Step 2 : Substituting the thiol group with iodomethane in dichloromethane using triethylamine as a catalyst to form intermediates like 5-(4-fluorobenzylidene)-2-(methylthio)thiazol-4(5H)-one .
  • Step 3 : Coupling with 4-methylbenzamide derivatives via nucleophilic substitution using K₂CO₃ in ethanol .
    Optimization Tip : Microwave irradiation can accelerate reaction times compared to conventional heating .

Basic: How should researchers characterize this compound spectroscopically?

A multi-technique approach is critical:

  • FT-IR : Identify thioxo (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1680–1750 cm⁻¹) stretches. Compare computed (DFT) vs. experimental spectra for structural validation .
  • NMR : Use ¹H and ¹³C NMR to confirm Z-configuration of the benzylidene moiety (δ 7.2–8.0 ppm for aromatic protons) and thiazolidinone ring protons (δ 3.5–4.5 ppm) .
  • UV-Vis : Analyze π→π* transitions in the benzylidene-thiazolidinone system (λmax ~300–350 nm) to study electronic delocalization .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data?

DFT calculations (B3LYP/6-311++G(d,p)) can:

  • Validate geometry : Compare computed bond lengths/angles with crystallographic data (if available) to confirm Z-configuration .
  • Assign NMR/IR peaks : Simulate chemical shifts and vibrational modes to resolve ambiguities (e.g., distinguishing C=S from C=O in overlapping regions) .
  • Frontier orbital analysis : Predict reactivity via HOMO-LUMO gaps (e.g., electron-deficient benzylidene groups enhance electrophilicity) .
    Case Study : Discrepancies in carbonyl stretching frequencies were resolved by modeling solvent effects (PCM) in acetic acid .

Advanced: What experimental strategies optimize reaction yields and purity?

Key factors include:

  • Catalyst selection : Sodium acetate vs. triethylamine. Sodium acetate minimizes side reactions in condensation steps, while triethylamine enhances nucleophilic substitution .
  • Solvent choice : Ethanol improves solubility of amino acid derivatives in substitution reactions, whereas DMF-acetic acid mixtures aid recrystallization .
  • Purification : Sequential washing (ice-cold water to remove acetic acid) followed by recrystallization (ethanol or DMF-acetic acid) achieves >95% purity .

Advanced: How does structural modification influence biological activity (e.g., antimicrobial)?

Structure-activity relationship (SAR) studies suggest:

  • 4-Fluorobenzylidene moiety : Enhances membrane permeability via lipophilic interactions .
  • Thioxo group (C=S) : Critical for enzyme inhibition (e.g., bacterial PPTases) by coordinating metal ions .
  • 4-Methylbenzamide substitution : Modulates solubility and target selectivity. Bulky groups reduce off-target effects .
    Validation : Analogues with electron-withdrawing groups (e.g., -NO₂) showed 3-fold higher activity against S. aureus compared to methyl derivatives .

Advanced: What mechanistic insights explain the compound’s enzyme inhibition?

Studies on similar thiazolidinones propose:

  • PPTase inhibition : The thioxo group chelates Mg²⁺ in the active site, disrupting acyl carrier protein (ACP) interactions .
  • Covalent binding : Michael addition of thiol groups (e.g., cysteine residues) to the α,β-unsaturated ketone in the thiazolidinone ring .
    Evidence : DFT-based docking simulations show strong binding affinity (-9.2 kcal/mol) to S. aureus PPTase .

Advanced: How can researchers address stability issues during storage?

  • Light sensitivity : Store in amber vials at -20°C to prevent Z→E isomerization of the benzylidene group .
  • Hydrolysis : Avoid aqueous buffers at pH >7, as the thiazolidinone ring undergoes base-catalyzed degradation .
  • Analytical monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to detect degradation products like 4-methylbenzamide .

Advanced: What are the limitations of current synthetic methods, and how can they be improved?

  • Limitations : Low yields in substitution steps (~50% for bulky amino acids) due to steric hindrance .
  • Solutions :
    • Use microwave-assisted synthesis to enhance reaction efficiency (e.g., 30% reduction in time) .
    • Introduce ionic liquid solvents (e.g., [BMIM][BF₄]) to stabilize intermediates and improve regioselectivity .

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